4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The reaction is carried out in a methanolic medium at room temperature. The resulting Schiff base is then purified and characterized using various spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy, Ultraviolet-visible Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-aminophenol.
Scientific Research Applications
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial activity.
Materials Science: Schiff bases are often used as ligands in coordination chemistry, forming complexes with various metals that have applications in catalysis and materials science.
Biological Studies: The compound’s interaction with biological molecules, such as DNA, has been investigated to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological targets, such as bacterial cell walls, leading to antibacterial effects. The Schiff base ligand coordinates to the metal ion through its nitrogen and oxygen atoms, forming a stable complex that can disrupt bacterial cell function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]phenol: This compound is similar but lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
Thiazole-based Schiff bases: These compounds also exhibit significant pharmacological potential, including antibacterial and antioxidant activities.
Uniqueness
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H12ClFN2O3 |
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Molecular Weight |
322.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H12ClFN2O3/c1-8-12(7-18-11-5-3-10(17)4-6-11)15(20)14(19(21)22)9(2)13(8)16/h3-7,20H,1-2H3 |
InChI Key |
SDTFJUMYSKGDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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